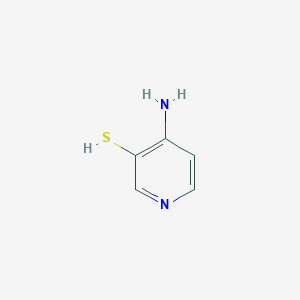

4-Aminopyridine-3-thiol

Descripción general

Descripción

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine . It is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug, to manage some of the symptoms of multiple sclerosis . It is most noted as an experimental drug for the treatment of various neurological diseases .

Synthesis Analysis

4-Aminopyridine is obtained in high yield after the hydrolysis of the intermediate salt . Some new Schiff bases of 4AP (SBAPs) have been synthesized and evaluated for their putative cognition enhancing, antiamnesic, and anticholinesterase activity . The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1H-, and 13C-NMR .

Chemical Reactions Analysis

4-Aminopyridine potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal . It can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .

Physical And Chemical Properties Analysis

4-Aminopyridine has a molecular formula of C5H6N2 and an average mass of 94.115 Da . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain .

Aplicaciones Científicas De Investigación

Antibacterial Activity

A study by Karuna et al. (2021) demonstrates the antibacterial potential of thiazolepyridine derivatives, synthesized through a reaction involving 3-aminopyridine-2-thiol. These compounds showed moderate bacterial growth inhibition on Staphylococcus aureus and Bacillus subtilis strains, indicating their potential use as antibacterial agents (Karuna et al., 2021).

Covalent Protein Modification

Schardon et al. (2017) explored 4-halopyridines, including 4-aminopyridine-3-thiol, for selective and tunable covalent modification of proteins. This research is significant for developing chemical probes and understanding protein function and interactions (Schardon et al., 2017).

Potassium Channel Interactions

Yeh et al. (1976) investigated the effects of aminopyridines, including 4-aminopyridine, on potassium channels in squid axon membranes. This research provides insight into the use of aminopyridines as tools to study potassium conductance in excitable membranes (Yeh et al., 1976).

Protein Conjugate Synthesis

King et al. (1978) described a method for preparing protein conjugates via intermolecular disulfide bond formation, using compounds including 4-dithiopyridyl groups derived from 4-aminopyridine. This technique is valuable in biochemical research for creating specific protein conjugates (King et al., 1978).

Synthesis of Novel Compounds

Grigor’ev et al. (2015) developed an efficient synthesis method for novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are of interest due to their wide range of pharmaceutical and biological applications (Grigor’ev et al., 2015).

Biodegradation in Environment

Takenaka et al. (2013) studied the biodegradation of 4-aminopyridine, focusing on its degradation mechanism in the environment and identifying the bacterial strains involved. This research is crucial for understanding the environmental impact and degradation pathways of 4-aminopyridine (Takenaka et al., 2013).

Novel Drug Synthesis

Sahb and Kadam (2022) conducted research on the synthesis of new derivatives of thiazolidine and oxazepine linked to pyridine moieties, including 4-aminopyridine. These compounds are explored for their biological activity and potential as multi-drugs (Sahb & Kadam, 2022).

Synthesis for Imaging Applications

Basuli et al. (2018) developed an efficient method for synthesizing 3-[18 F]fluoro-4-aminopyridine, a fluorine-18-labeled derivative of 4-aminopyridine, for positron emission tomography (PET) imaging of demyelination. This method enhances the yield and specific activity of the compound, which is crucial for medical imaging applications (Basuli et al., 2018).

Peptide/Protein Synthesis

Ohkawachi et al. (2020) introduced sulfanylmethyldimethylaminopyridine as a useful thiol additive in ligation chemistry for peptide/protein synthesis. This compound, containing an acidic thiol group, enhances the efficiency of native chemical ligation, beneficial for synthesizing cyclic peptides and proteins (Ohkawachi et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 4-Aminopyridine-3-thiol is the voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their inhibition can lead to the prolongation of action potentials .

Mode of Action

This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . The increased neurotransmitter release facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by this compound affects the action potential propagation pathway . This leads to downstream effects such as increased calcium influx and nuclear translocation of the nuclear factor of activated T-cells (NFAT) , which can have various effects on cellular functions.

Result of Action

The molecular and cellular effects of this compound’s action include the elongation of action potentials, increased neurotransmitter release, and enhanced neuronal signaling . These effects can lead to the amelioration of certain neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of this compound . These formulations can enhance drug stability and improve bioavailability, creating novel opportunities for personalized medicine and targeted therapies .

Safety and Hazards

Direcciones Futuras

4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures). Two of six patients experiencing generalized tonic-clonic seizures showed marked improvement, three showed no effect, and one worsening. Nine patients showed improved gait, ataxia, alertness, cognition, or speech . 4-Aminopyridine was well tolerated up to 2.6 mg/kg per day .

Análisis Bioquímico

Biochemical Properties

4-Aminopyridine-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with voltage-gated potassium channels. By inhibiting these channels, this compound prolongs the duration of action potentials, leading to enhanced neurotransmitter release and improved neuronal signaling . This interaction is particularly significant in the context of neurological disorders, where this compound has been shown to augment synaptic transmission and mitigate symptoms .

Additionally, this compound exhibits a propensity for lipid interactions, which can influence its distribution and efficacy within biological membranes . The compound’s affinity for selective receptor binding further underscores its potential as a therapeutic agent in targeted treatments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the compound enhances synaptic transmission by inhibiting voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release . This results in improved neuronal signaling and has been shown to alleviate symptoms in conditions such as multiple sclerosis .

In addition to its effects on neuronal cells, this compound also influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate ion channel activity can impact calcium influx and the activation of downstream signaling pathways, such as the nuclear factor of activated T-cells (NFAT) pathway . These effects can lead to changes in gene expression and alterations in cellular metabolism, further highlighting the compound’s multifaceted role in cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated potassium channels . By binding to these channels, the compound prevents the efflux of potassium ions, thereby prolonging the duration of action potentials and enhancing neurotransmitter release . This mechanism of action is particularly relevant in the context of neurological disorders, where improved neuronal signaling can mitigate symptoms and improve patient outcomes .

Furthermore, this compound has been shown to interact with other biomolecules, such as calcium channels, which can further influence its effects on cellular processes . The compound’s ability to modulate ion channel activity underscores its potential as a therapeutic agent in various neurological and metabolic disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to sustained inhibition of voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to enhance neuronal signaling and improve motor function in animal models of neurological disorders . At higher doses, this compound can induce adverse effects, such as seizures and neurotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter release and ion channel regulation . The compound interacts with enzymes and cofactors that modulate its activity and efficacy within biological systems . For instance, the inhibition of voltage-gated potassium channels by this compound can influence metabolic flux and alter metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross biological membranes and accumulate in specific tissues . Additionally, this compound’s affinity for selective receptor binding can influence its localization and accumulation within target tissues, further enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is known to target specific compartments or organelles within cells, such as the plasma membrane and endoplasmic reticulum . Post-translational modifications and targeting signals can direct this compound to these specific subcellular locations, where it can exert its effects on ion channel activity and cellular processes .

Propiedades

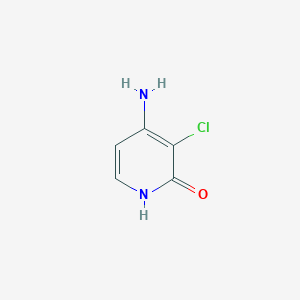

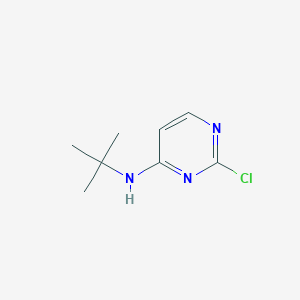

IUPAC Name |

4-aminopyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWSHDHXYQCBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555226 | |

| Record name | 4-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52334-54-0 | |

| Record name | 4-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)